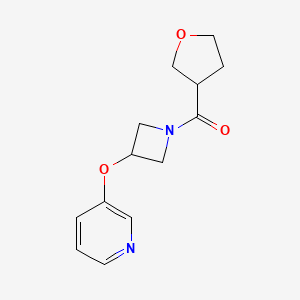

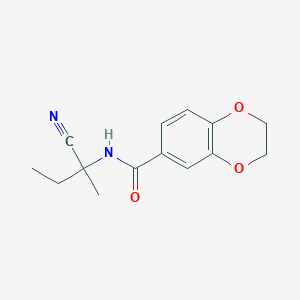

![molecular formula C21H21N3O6 B2529663 N1-((3-(苯并[d][1,3]二氧杂环-5-羰基)恶唑烷-2-基)甲基)-N2-苯甲基草酰胺 CAS No. 874805-41-1](/img/structure/B2529663.png)

N1-((3-(苯并[d][1,3]二氧杂环-5-羰基)恶唑烷-2-基)甲基)-N2-苯甲基草酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound N1-((3-(benzo[d][1,3]dioxole-5-carbonyl)oxazolidin-2-yl)methyl)-N2-benzyloxalamide is a chemical entity that appears to be related to the class of oxazolidinones, which are known for their utility in various chemical and biological applications. While the specific compound is not directly discussed in the provided papers, the papers do provide insights into the synthesis, structure, and potential biological activity of related oxazolidinone derivatives.

Synthesis Analysis

The synthesis of oxazolidinone derivatives can be achieved through various methods. For instance, the synthesis of N-methyl-2-oxazolidinones is described as being stereo- and regio-selective when certain dienoate precursors are treated with concentrated sulfuric acid supported on silica gel in dichloromethane at low temperatures . This method could potentially be adapted for the synthesis of N1-((3-(benzo[d][1,3]dioxole-5-carbonyl)oxazolidin-2-yl)methyl)-N2-benzyloxalamide by modifying the starting materials and reaction conditions to incorporate the benzo[d][1,3]dioxole and benzyloxalamide moieties.

Molecular Structure Analysis

The molecular structure of oxazolidinone derivatives is characterized by the presence of a five-membered oxazolidinone ring. This ring system can be substituted with various groups that influence the compound's properties and biological activity. For example, the presence of a benzyl group and a triazole moiety has been shown to provide antiproliferative activity against cancer cell lines . The benzo[d][1,3]dioxole group in the compound of interest is likely to contribute to the molecule's overall conformation and could potentially affect its biological activity.

Chemical Reactions Analysis

Oxazolidinones are versatile intermediates in organic synthesis and can undergo a variety of chemical reactions. The papers do not provide specific reactions for the compound , but related oxazolidinone derivatives have been used as intermediates for constructing other heterocyclic structures, such as pyrrole rings . Additionally, the presence of reactive functional groups in the compound suggests that it could participate in further chemical transformations, potentially leading to the formation of complex molecules with biological activity.

Physical and Chemical Properties Analysis

The physical and chemical properties of oxazolidinone derivatives are influenced by their molecular structure. While the specific properties of N1-((3-(benzo[d][1,3]dioxole-5-carbonyl)oxazolidin-2-yl)methyl)-N2-benzyloxalamide are not detailed in the provided papers, related compounds exhibit properties that make them suitable for biological applications. For instance, the stereoisomers of certain oxazolidinone derivatives have been shown to have affinity for nicotinic acetylcholine receptors, which is indicative of their potential as bioactive molecules .

科学研究应用

药物发现与开发

类似于N1-((3-(苯并[d][1,3]二氧杂环-5-羰基)恶唑烷-2-基)甲基)-N2-苯甲基草酰胺的复杂结构化合物通常因其作为治疗剂的潜力而被探索。例如,新型食欲素1和2受体拮抗剂的开发用于失眠症治疗,涉及复杂的分子设计,以提高特异性和疗效,同时最大程度地减少副作用 (Renzulli 等人,2011)。此过程包括评估临床前和临床环境中化合物的药代动力学、代谢和安全性概况。

药代动力学和代谢

了解化合物如何被吸收、分布、代谢和排泄对于将其开发成安全有效的药物至关重要。例如,对二甲双胍等药物在糖尿病患者中的药代动力学和代谢的研究提供了对药物如何在体内处理以及如何优化其剂量以获得治疗效果和最小化毒性的见解 (Beisswenger 等人,1999)。

治疗应用

化合物的治疗应用由其生物活性决定,该活性可以针对身体内的特定靶点。对化合物的作用机制和治疗潜力的研究可以导致开发针对各种疾病的新疗法。例如,苯甲酸钠作为精神分裂症辅助疗法研究探索了其通过调节神经递质系统改善症状的潜力 (Lin 等人,2017)。

未来方向

The future directions for research on “N1-((3-(benzo[d][1,3]dioxole-5-carbonyl)oxazolidin-2-yl)methyl)-N2-benzyloxalamide” and similar compounds could involve further exploration of their potential applications in various fields, such as organic synthesis, pharmaceutics, ligand chemistry, semiconducting materials, biochemistry, and catalysis . Additionally, these compounds could be investigated for their potential as antioxidants, antitumor agents, anti-infective agents, cytokine inducers, and immuno-modulators .

作用机制

Target of Action

Similar compounds bearing 1-benzo[1,3]dioxol-5-yl-indoles have shown activity against various cancer cell lines .

Mode of Action

Compounds with similar structures have been found to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells .

Biochemical Pathways

Similar compounds have been found to modulate microtubule assembly through the suppression of tubulin polymerization or stabilization of microtubule structure .

Result of Action

Similar compounds have been found to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells .

属性

IUPAC Name |

N-[[3-(1,3-benzodioxole-5-carbonyl)-1,3-oxazolidin-2-yl]methyl]-N'-benzyloxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N3O6/c25-19(22-11-14-4-2-1-3-5-14)20(26)23-12-18-24(8-9-28-18)21(27)15-6-7-16-17(10-15)30-13-29-16/h1-7,10,18H,8-9,11-13H2,(H,22,25)(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZUSLUOTXKPSTE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(N1C(=O)C2=CC3=C(C=C2)OCO3)CNC(=O)C(=O)NCC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N3O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[1-(1,3-Benzothiazol-2-yl)piperidin-4-yl]pyrrolidin-3-ol](/img/structure/B2529583.png)

![N-(4-methylthiazol-2-yl)-2-((2-oxo-1-(pyridin-3-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2529589.png)

![2-(1H-1,2,3-benzotriazol-1-yl)-N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}acetamide](/img/structure/B2529591.png)

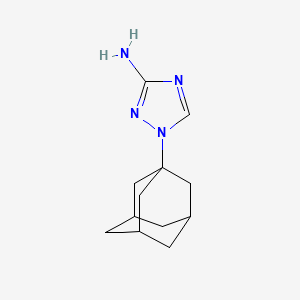

![(1S,2S,4R)-2-(Aminomethyl)-4-(6,8-dihydro-5H-[1,2,4]triazolo[3,4-c][1,4]oxazin-3-yl)cyclopentan-1-ol](/img/structure/B2529592.png)

![2-chloro-N-[(1S)-1-cyanoethyl]-6-fluorobenzamide](/img/structure/B2529596.png)

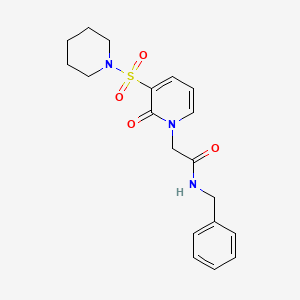

![N-(1,3-Benzodioxol-5-ylmethyl)-N'-[(1-morpholin-4-ylcyclobutyl)methyl]oxamide](/img/structure/B2529597.png)

![(S)-Methyl 3-(7-bromo-2-oxo-5-(pyridin-2-yl)-2,3-dihydro-1H-benzo[e][1,4]diazepin-3-yl)propanoate](/img/structure/B2529598.png)

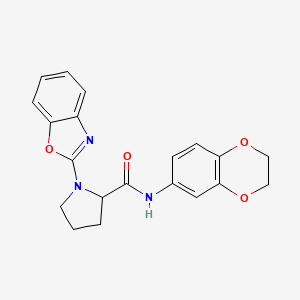

![N1-(2-chlorobenzyl)-N2-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2529599.png)

![1-(2-morpholino-2-oxoethyl)-3-(p-tolyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2529601.png)